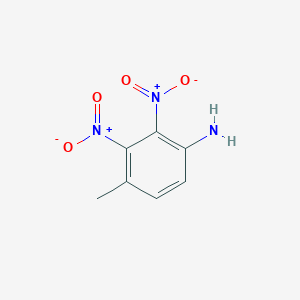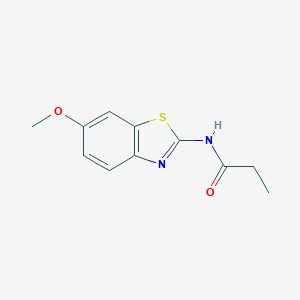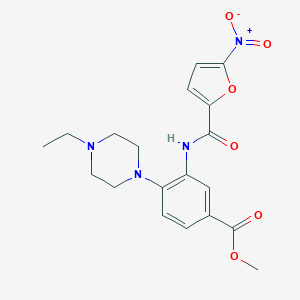
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(5-NITROFURAN-2-AMIDO)BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(5-NITROFURAN-2-AMIDO)BENZOATE is a complex organic compound that features a piperazine ring, a nitrofuran moiety, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(5-NITROFURAN-2-AMIDO)BENZOATE typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through a diol-diamine coupling reaction catalyzed by ruthenium(II) complexes.
Introduction of the Nitro Group: The nitrofuran moiety can be introduced via nitration reactions using nitric acid under controlled conditions.
Esterification: The benzoate ester is formed through esterification reactions, typically using methanol and a suitable acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Alkyl halides, aryl halides.
Major Products
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted piperazines.
Scientific Research Applications
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(5-NITROFURAN-2-AMIDO)BENZOATE has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of antimicrobial and anticancer drugs.
Biology: The compound is used in biochemical assays to study enzyme interactions and cellular pathways.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(5-NITROFURAN-2-AMIDO)BENZOATE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-1-piperazinyl)aniline: Similar in structure but lacks the nitrofuran moiety.
N-[2-Amino-5-(2-thienyl)phenyl]-N′-[2-(4-methyl-1-piperazinyl)ethyl]terephthalamide: Contains a piperazine ring and aromatic groups but differs in the functional groups attached.
Uniqueness
METHYL 4-(4-ETHYLPIPERAZIN-1-YL)-3-(5-NITROFURAN-2-AMIDO)BENZOATE is unique due to the combination of its piperazine ring, nitrofuran moiety, and benzoate ester, which confer specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C19H22N4O6 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
methyl 4-(4-ethylpiperazin-1-yl)-3-[(5-nitrofuran-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H22N4O6/c1-3-21-8-10-22(11-9-21)15-5-4-13(19(25)28-2)12-14(15)20-18(24)16-6-7-17(29-16)23(26)27/h4-7,12H,3,8-11H2,1-2H3,(H,20,24) |
InChI Key |
HYGCQMMLFZMVQJ-UHFFFAOYSA-N |
SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Canonical SMILES |
CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=O)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(5Z)-1-(3-methylphenyl)-5-[(1,3,5-triazatricyclo[3.3.1.13,7]decan-7-ylamino)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B250571.png)

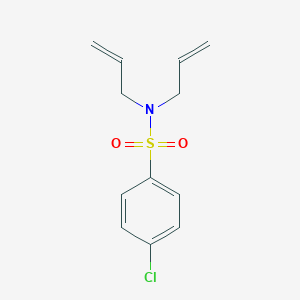
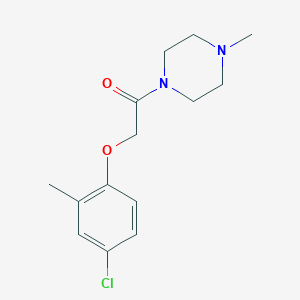
![4-[Benzyl(2-hydroxyethyl)amino]-1,2-naphthalenedione](/img/structure/B250586.png)
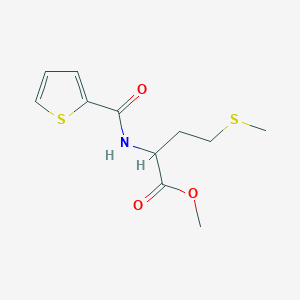
![2-{2-[2-Nitro-4-(3-nitro-benzenesulfonyl)-phenylamino]-ethoxy}-ethanol](/img/structure/B250589.png)
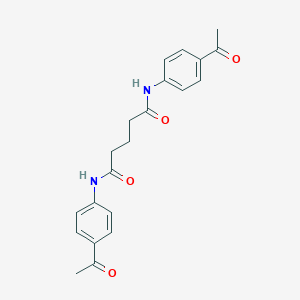
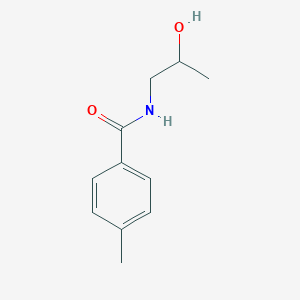
![3-chloro-N-[(pyridin-3-ylmethyl)carbamothioyl]-1-benzothiophene-2-carboxamide](/img/structure/B250601.png)
